![molecular formula C24H19N3O B2546362 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-01-2](/img/structure/B2546362.png)
6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photoluminescent and electroluminescent properties. Although the specific compound is not directly studied in the provided papers, related derivatives have been characterized, suggesting that the compound may exhibit similar properties. For instance, methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been shown to have highly solvatochromic photoluminescent spectra, which could imply that the 6-methoxy group in the compound of interest may also contribute to solvatochromism and potentially useful electroluminescent properties .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazoloquinoline core followed by functionalization at various positions on the ring system. Although the exact synthesis of 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, the synthesis of similar compounds often includes steps such as cyclization, nitration, and subsequent substitution reactions to introduce various groups like methoxy or carboethoxy . These methods could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is crucial in determining their photophysical properties. For example, the presence of a methoxy group can influence the electronic distribution and the dipole moment of the molecule, which in turn affects the photoluminescent behavior . The structure of the compound of interest likely features a planar pyrazoloquinoline core with phenyl and methylphenyl substituents, which could affect its stacking behavior and intermolecular interactions, potentially leading to different solid-state arrangements and properties.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in various chemical reactions, particularly those involving their substituents. The methoxy group, for instance, could undergo demethylation or participate in nucleophilic substitution reactions. The phenyl rings could be involved in electrophilic aromatic substitution reactions, given the right conditions. The provided papers do not detail specific reactions for the compound , but the reactions of similar compounds suggest a range of possible chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can significantly alter properties such as solubility, melting point, and photophysical behavior. The methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit solvatochromic behavior, which indicates that solvent polarity can affect their emission spectra . This suggests that the compound of interest may also display solvatochromism and could be a candidate for electroluminescent applications, although specific physical properties are not provided in the papers.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel quinoline derivatives, including 6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, often involves multi-step reactions that can yield a variety of structurally diverse compounds. For example, the polyphosphoric acid-catalyzed cyclization of specific quinolinecarboxylic acids has been reported to produce quinoline alkaloids and their derivatives, showcasing the versatility of quinoline frameworks in organic synthesis (Sekar & Prasad, 1998). Furthermore, the exploration of quinoline derivatives for antimicrobial activities highlights their potential as bioactive molecules. For instance, the synthesis and characterization of novel quinoline compounds have shown moderate activities against a wide range of selected organisms, suggesting their utility in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Biological Applications
The discovery of quinoline carboxamides as potent and selective inhibitors for specific kinases, such as the ataxia telangiectasia mutated (ATM) kinase, exemplifies the therapeutic potential of quinoline derivatives. These compounds have been optimized for oral administration, offering new avenues for drug development (Degorce et al., 2016). Additionally, the role of quinoline derivatives in corrosion inhibition, particularly in protecting mild steel in corrosive environments, demonstrates their applicability beyond biomedicine, highlighting their versatility and potential in materials science (Olasunkanmi & Ebenso, 2019).
Future Directions
Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry, with many new therapeutic agents being developed using the quinoline nucleus .
properties
IUPAC Name |
6-methoxy-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-11-13-18(14-12-16)27-24-19-9-6-10-21(28-2)23(19)25-15-20(24)22(26-27)17-7-4-3-5-8-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDLZGSEJHYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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